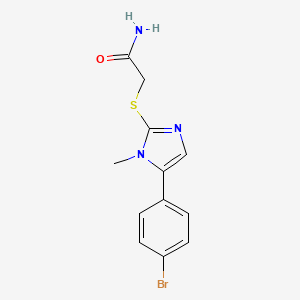
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C12H12BrN3OS and its molecular weight is 326.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic molecule that belongs to the class of imidazole derivatives. Its unique structure, which includes a bromophenyl group and a thioether linkage, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
- Molecular Formula : C₁₅H₁₈BrN₃OS
- Molecular Weight : 384.3 g/mol
- CAS Number : 1206988-47-7
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The imidazole ring is known for its ability to form hydrogen bonds and participate in π-stacking interactions, which may enhance binding affinity to biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of imidazole derivatives, including this compound. The following table summarizes the antimicrobial activity against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 16.69 | Moderate |
| Escherichia coli | 8.33 | Good |
| Bacillus subtilis | 4.69 | Good |
| Pseudomonas aeruginosa | 13.40 | Moderate |
These results indicate that the compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has also been investigated using various cancer cell lines. The compound was tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay, yielding the following results:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | High |
The IC50 value indicates that the compound has significant cytotoxic effects on breast cancer cells, suggesting its potential as a lead compound for further drug development .
Case Study 1: Synthesis and Evaluation
In a study focused on synthesizing derivatives of imidazole, researchers synthesized several compounds related to this compound. These derivatives were evaluated for their antimicrobial and anticancer activities, demonstrating a correlation between structural modifications and enhanced biological effects .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding modes of this compound with target proteins. These studies indicated that the thioether moiety plays a crucial role in enhancing binding affinity, which is essential for its antimicrobial and anticancer activities .
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c1-16-10(8-2-4-9(13)5-3-8)6-15-12(16)18-7-11(14)17/h2-6H,7H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKABTDSJUAEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














